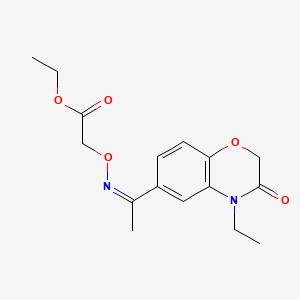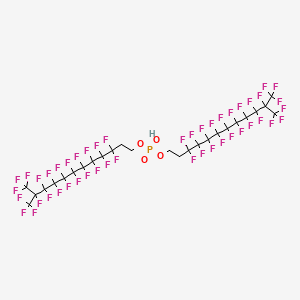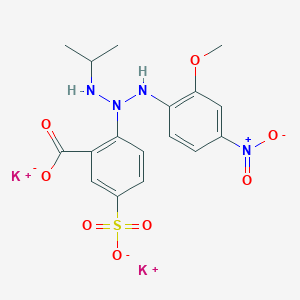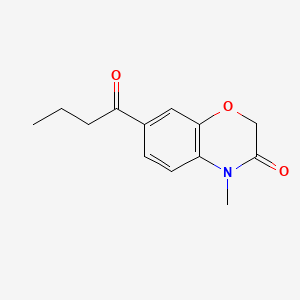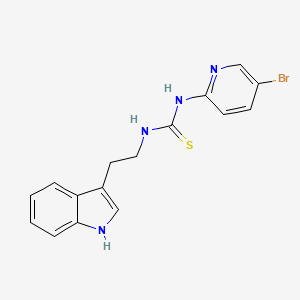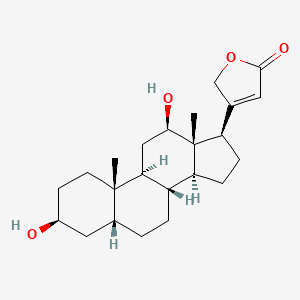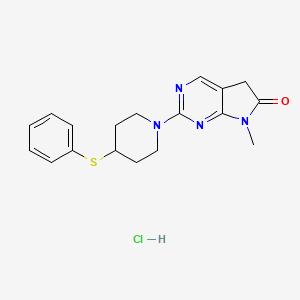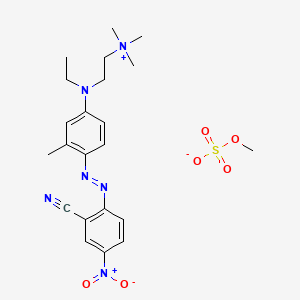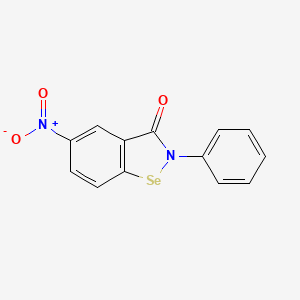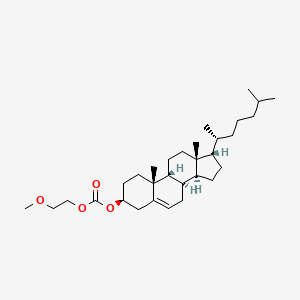
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate is a chemical compound with the molecular formula C31H52O4 and a molecular weight of 488.7422 It is a derivative of cholesterol, where the hydroxyl group at the 3-position is esterified with 2-methoxyethyl carbonate
Méthodes De Préparation
The synthesis of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate typically involves the esterification of Cholest-5-en-3-ol (cholesterol) with 2-methoxyethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and products .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 may yield carboxylic acids, while reduction with LiAlH4 will regenerate the original cholesterol.
Applications De Recherche Scientifique
Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies related to cholesterol metabolism and its derivatives. It serves as a model compound to understand the behavior of cholesterol esters in biological systems.
Medicine: Research into its potential therapeutic applications includes its use as a drug delivery vehicle. The carbonate ester linkage can be hydrolyzed in vivo to release active cholesterol, which may have implications in treating cholesterol-related disorders.
Industry: It is used in the formulation of certain cosmetic products, where it acts as an emollient and stabilizer.
Mécanisme D'action
The mechanism of action of Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate involves its hydrolysis to release cholesterol and 2-methoxyethanol. The released cholesterol can then participate in various biological pathways, including membrane synthesis and hormone production. The molecular targets include enzymes involved in cholesterol metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT) and cholesterol ester hydrolase (CEH).
Comparaison Avec Des Composés Similaires
Similar compounds to Cholest-5-en-3-ol (3beta)-, 2-methoxyethyl carbonate include other cholesterol esters such as:
Cholesteryl acetate: An ester of cholesterol with acetic acid, used in similar applications but with different hydrolysis properties.
Cholesteryl oleate: An ester of cholesterol with oleic acid, commonly found in lipid droplets within cells.
Cholesteryl palmitate: An ester of cholesterol with palmitic acid, used in studies of lipid metabolism.
This compound is unique due to the presence of the 2-methoxyethyl carbonate group, which imparts different chemical and biological properties compared to other cholesterol esters .
Propriétés
Numéro CAS |
40228-74-8 |
|---|---|
Formule moléculaire |
C31H52O4 |
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
[(3S,8R,9R,10R,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methoxyethyl carbonate |
InChI |
InChI=1S/C31H52O4/c1-21(2)8-7-9-22(3)26-12-13-27-25-11-10-23-20-24(35-29(32)34-19-18-33-6)14-16-30(23,4)28(25)15-17-31(26,27)5/h10,21-22,24-28H,7-9,11-20H2,1-6H3/t22-,24+,25-,26+,27+,28-,30+,31-/m1/s1 |
Clé InChI |
ZKVYTLIHPTTXDU-OXOKZELFSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OCCOC)C)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCOC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



